Isopropyl aminoethylmethyl phosphonite
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Overview
Description
Preparation Methods
Isopropyl aminoethylmethyl phosphonite is synthesized through the transesterification of diethyl methylphosphonite with 2-(diisopropylamino)ethanol . This reaction involves the exchange of the ethyl group in diethyl methylphosphonite with the 2-(diisopropylamino)ethyl group, resulting in the formation of this compound. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Isopropyl aminoethylmethyl phosphonite undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various phosphonate derivatives.
Substitution: It can undergo substitution reactions where the amino or ethyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts such as acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isopropyl aminoethylmethyl phosphonite has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isopropyl aminoethylmethyl phosphonite involves its conversion to more toxic compounds, such as VX, through chemical reactions. When it reacts with sulfur, it forms the corresponding sulfide, which then isomerizes into the highly toxic VX molecule . The molecular targets and pathways involved in this process include the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine in the nervous system and causing severe neurological effects .
Comparison with Similar Compounds
Isopropyl aminoethylmethyl phosphonite is unique due to its specific structure and reactivity. Similar compounds include:
Methylphosphonyl difluoride (DF): Another precursor to nerve agents, used in binary chemical weapons.
Diethyl methylphosphonite: A related compound used in the synthesis of this compound.
These compounds share similar chemical properties and applications but differ in their specific structures and reactivity profiles.
Properties
CAS No. |
57856-11-8 |
---|---|
Molecular Formula |
C11H26NO2P |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
N-[2-[ethoxy(methyl)phosphanyl]oxyethyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C11H26NO2P/c1-7-13-15(6)14-9-8-12(10(2)3)11(4)5/h10-11H,7-9H2,1-6H3 |
InChI Key |
OIQVKKOBTVZIFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(C)OCCN(C(C)C)C(C)C |
boiling_point |
230 °C /450 °F/ |
Color/Form |
Colorless liquid |
physical_description |
This material is a chemical weapon or chemical weapon precursor. |
solubility |
Slight solubility in water |
vapor_density |
8.1 (Air = 1) |
vapor_pressure |
0.01 mm Hg at 25 °C /77 °F/ |
Origin of Product |
United States |
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